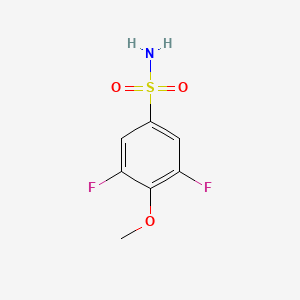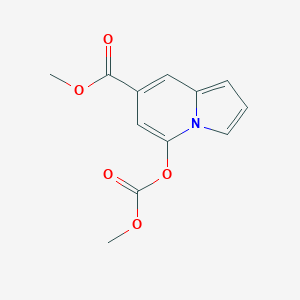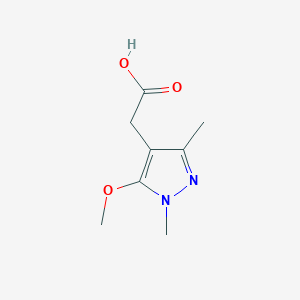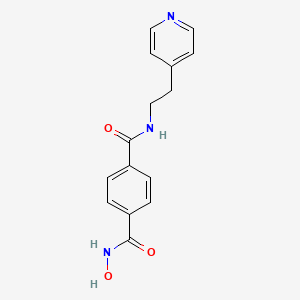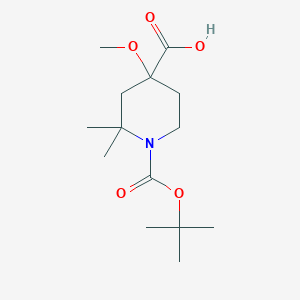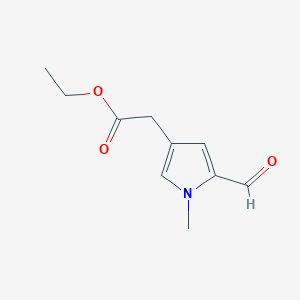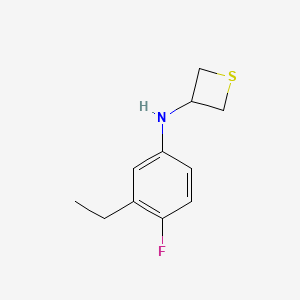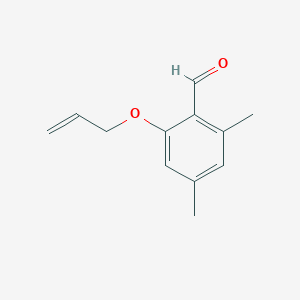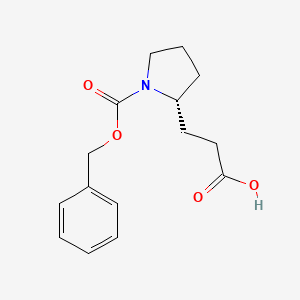![molecular formula C15H12BrClN2O2 B12988024 benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B12988024.png)
benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate is an organic compound that features a benzyl group, a bromophenyl group, and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate typically involves the reaction of benzyl chloroacetate with 4-bromophenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazinylidene moiety or the bromophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetate moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromophenyl group may also participate in interactions with aromatic residues in proteins, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-bromophenyl sulfide: Similar in structure but contains a sulfide linkage instead of a hydrazinylidene moiety.
Benzyl 4-bromophenyl ether: Contains an ether linkage, differing in reactivity and applications.
Benzyl 4-bromophenyl ketone: Features a ketone group, leading to different chemical properties and uses.
Uniqueness
Benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate is unique due to its hydrazinylidene linkage, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H12BrClN2O2 |
|---|---|
Poids moléculaire |
367.62 g/mol |
Nom IUPAC |
benzyl (2Z)-2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2/b19-14- |
Clé InChI |
GFJZZXLMYPEZLI-RGEXLXHISA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)/C(=N/NC2=CC=C(C=C2)Br)/Cl |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


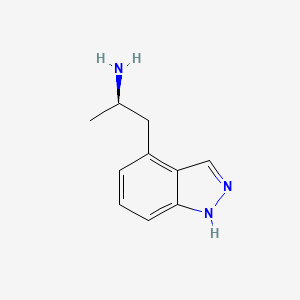
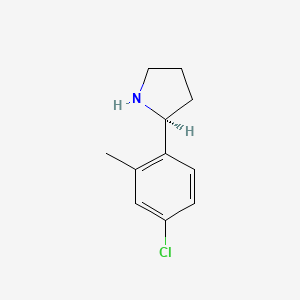

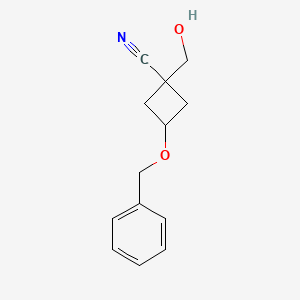
![N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B12987966.png)
